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Introduction
GSK1820795A is a novel small molecule that has garnered scientific interest due to its unique

pharmacological profile, acting as a modulator of three distinct and important biological targets:

G protein-coupled receptor 132 (GPR132), Angiotensin II type 1 (AT1) receptor, and

Peroxisome Proliferator-Activated Receptor-gamma (PPARγ). This technical guide provides a

comprehensive overview of the discovery and scientific literature surrounding GSK1820795A,

presenting key quantitative data, detailed experimental methodologies, and visual

representations of relevant biological pathways and experimental workflows.

Discovery and Chemical Properties
GSK1820795A, also referred to as compound 38 in initial discovery literature, was identified as

a telmisartan analog. It is an indazole derivative with the chemical name 2-((2'-(2H-tetrazol-5-

yl)-[1,1'-biphenyl]-4-yl)methyl)-7-methyl-2H-indazole. The discovery of this compound emerged

from research focused on developing dual-acting angiotensin II antagonists and partial PPARγ

agonists.

Chemical Structure:

compound Chemical Structure of GSK1820795A
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Caption: Chemical Structure of GSK1820795A.

Quantitative Biological Data
The biological activity of GSK1820795A has been characterized across its three known

targets. The following tables summarize the key quantitative data from the scientific literature.

Table 1: GPR132 Antagonist Activity

Agonist pIC50 Reference

N-palmitoylglycine (NPGly) ~6.0 [1]

N-linoleoylglycine (NLGly) ~6.0 [1]

Linoleamide ~6.0 [1]

SB-583831 Not Determined [1]

Table 2: Angiotensin II Type 1 (AT1) Receptor Antagonist Activity

Assay Parameter Value Reference

IC50 0.006 µM [2]

pIC50 8.2 ± 0.13 [1]

Table 3: Peroxisome Proliferator-Activated Receptor-gamma (PPARγ) Partial Agonist Activity

Assay Parameter Value Reference

EC50 0.25 µM [2]

Maximum Agonist Effect 40% [2]

Experimental Protocols
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This section details the methodologies for the key experiments cited in the literature for the

characterization of GSK1820795A.

GPR132 Antagonist Activity Assay (Yeast-Based β-
Galactosidase Reporter Assay)
This assay utilizes a yeast strain co-expressing human GPR132a and a β-galactosidase

reporter gene under the control of a yeast signaling pathway responsive to GPR132a

activation.

Yeast Strain Preparation: A suitable Saccharomyces cerevisiae strain is transformed with

expression vectors for human GPR132a and the β-galactosidase reporter.

Assay Procedure:

Yeast cells are cultured to mid-log phase in selective media.

Cells are incubated with a known GPR132 agonist (e.g., N-palmitoylglycine) in the

presence of varying concentrations of GSK1820795A or vehicle control.

Following incubation, the β-galactosidase activity is measured using a colorimetric

substrate such as o-nitrophenyl-β-D-galactopyranoside (ONPG).

The absorbance is read at 420 nm, and the antagonist activity of GSK1820795A is

determined by the reduction in agonist-induced β-galactosidase expression.

Yeast Preparation Assay

Yeast Culture Incubation with Agonist +/- GSK1820795AMid-log phase β-Galactosidase Activity MeasurementIncubate Data AnalysisRead Absorbance @ 420nm

Experimental Workflow for GPR132 Antagonist Assay

Click to download full resolution via product page

Caption: Experimental Workflow for GPR132 Antagonist Assay.
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AT1 Receptor Antagonist Activity Assay (NFAT-
Luciferase Reporter Assay)
This cell-based assay measures the ability of GSK1820795A to inhibit Angiotensin II-induced

activation of the AT1 receptor, which is coupled to the NFAT signaling pathway.

Cell Line: A mammalian cell line (e.g., CHO or HEK293) stably co-transfected with an

expression vector for the human AT1 receptor and a luciferase reporter construct driven by

an NFAT-responsive promoter.

Assay Procedure:

Cells are seeded in a 96-well plate and allowed to adhere overnight.

The cells are then treated with varying concentrations of GSK1820795A or vehicle control.

After a pre-incubation period, cells are stimulated with a sub-maximal concentration of

Angiotensin II.

Following stimulation, the cells are lysed, and luciferase activity is measured using a

luminometer after the addition of a luciferase substrate.

The antagonist activity is quantified as the inhibition of Angiotensin II-induced luciferase

expression.

PPARγ Partial Agonist Activity Assay (Coactivator
Recruitment Assay)
This biochemical assay assesses the ability of GSK1820795A to promote the interaction

between the PPARγ ligand-binding domain (LBD) and a coactivator peptide.

Reagents: Recombinant purified PPARγ LBD and a fluorescently labeled coactivator peptide

(e.g., from the SRC/p160 family).

Assay Procedure:
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The PPARγ LBD is incubated with varying concentrations of GSK1820795A or a reference

full agonist (e.g., rosiglitazone) in a microplate.

The fluorescently labeled coactivator peptide is then added to the wells.

The interaction between the LBD and the coactivator is measured using a suitable

detection method, such as Time-Resolved Fluorescence Resonance Energy Transfer (TR-

FRET) or Fluorescence Polarization (FP).

The partial agonist activity of GSK1820795A is determined by its ability to induce a

response that is a fraction of the maximal response achieved with the full agonist.

Signaling Pathways
The following diagrams illustrate the signaling pathways modulated by GSK1820795A.
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Caption: GPR132 Signaling Pathway Modulation.

AT1 Receptor Signaling
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Caption: AT1 Receptor Signaling Pathway Modulation.
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Caption: PPARγ Signaling Pathway Modulation.

Synthesis
A specific, detailed synthesis for GSK1820795A has not been published in the primary

literature. However, based on the synthesis of similar 2-substituted-7-methyl-2H-indazole

derivatives, a plausible synthetic route can be proposed. The core 7-methyl-2H-indazole can be

synthesized through various established methods, followed by N-alkylation with the appropriate

biphenylmethyl bromide intermediate.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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